1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone
Description
Properties
Molecular Formula |
C15H14OS |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[2-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
OGGMGWJJGBDHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Sulfenylation of Biphenyl
The methylsulfanyl group (-SCH3) is introduced onto the biphenyl ring via sulfenylation reactions. Common methods include:
Electrophilic substitution using methylsulfenyl chloride (CH3SCl):
The biphenyl substrate is treated with methylsulfenyl chloride in the presence of a base such as pyridine or triethylamine. The base scavenges the released HCl, facilitating substitution at the para or ortho position relative to the biphenyl linkage.
Reaction conditions:- Solvent: Dichloromethane or chloroform
- Temperature: 0 to 25 °C
- Reaction time: 2–6 hours
This method provides good regioselectivity and moderate to high yields.
Nucleophilic substitution using sodium methylthiolate (CH3SNa):
In some cases, halogenated biphenyl intermediates (e.g., bromobiphenyl) are reacted with sodium methylthiolate to substitute the halogen with the methylsulfanyl group.
Reaction conditions:- Solvent: DMF or DMSO
- Temperature: 50–100 °C
- Reaction time: 4–12 hours
This method is useful when direct sulfenylation is challenging.
Friedel-Crafts Acylation to Introduce Ethanone Group
After sulfenylation, the biphenyl compound bearing the methylsulfanyl substituent undergoes Friedel-Crafts acylation to install the ethanone group:
- Reagents: Acetyl chloride (CH3COCl) as the acylating agent and aluminum chloride (AlCl3) as the Lewis acid catalyst.
- Solvent: Anhydrous dichloromethane or carbon disulfide.
- Conditions:
- Temperature: 0 to 40 °C (to control regioselectivity and minimize polyacylation)
- Reaction time: 1–4 hours
- Mechanism: The Lewis acid activates acetyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, preferably at the position ortho or para to the methylsulfanyl substituent due to its activating effect.
Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as ethanol or by column chromatography using silica gel.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfenylation | Methylsulfenyl chloride + pyridine | DCM or chloroform | 0–25 | 2–6 | 70–85 | Good regioselectivity, mild conditions |
| Sulfenylation | Sodium methylthiolate + bromobiphenyl | DMF or DMSO | 50–100 | 4–12 | 60–80 | Requires halogenated intermediate |
| Friedel-Crafts Acylation | Acetyl chloride + AlCl3 | DCM or CS2 | 0–40 | 1–4 | 75–90 | Controlled to avoid polyacylation |
| Purification | Recrystallization or silica gel chromatography | Ethanol or hexane | Ambient | — | — | Ensures high purity |
Research Findings and Optimization Notes
- Regioselectivity: The methylsulfanyl group is an activating, ortho/para-directing substituent, which facilitates selective acylation at the 2-position of the biphenyl ring adjacent to the methylsulfanyl substituent.
- Reaction Efficiency: Using freshly distilled acetyl chloride and anhydrous conditions improves yield and reduces side reactions.
- Industrial Scale-Up: Continuous flow reactors have been reported to enhance reproducibility and safety during the Friedel-Crafts acylation step, especially when handling corrosive reagents like AlCl3 and acetyl chloride.
- Environmental Considerations: Alternative Lewis acids such as FeCl3 or solid acid catalysts have been explored to reduce environmental impact, though AlCl3 remains the most effective for this transformation.
Chemical Reactions Analysis
Types of Reactions
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, Lewis acids, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the physical and chemical behavior of biphenyl ethanones. Below is a comparative overview:
Key Observations :
- Methylsulfanyl Group : The -SCH₃ group provides moderate electron-donating effects (σp = -0.05) compared to -OCH₃ (σp = -0.27), balancing reactivity and stability in photoredox reactions .
- Fluoro and Nitro Substituents: Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity, favoring nucleophilic aromatic substitution .
- Hydroxy Group : The -OH substituent enables hydrogen bonding and tautomerization, critical for intramolecular cyclizations .
Comparison with Analogous Compounds
- Methoxy Derivative : Synthesized via Pd-catalyzed cross-coupling, yielding 86% after recrystallization .
- Nitro Derivative : Requires nitration post-coupling, with lower yields (~60%) due to steric hindrance .
- Hydroxy Derivative : Prepared through demethylation of methoxy precursors, requiring acidic conditions .
Reactivity in Photoredox Reactions
The methylsulfanyl group enhances electron donor-acceptor (EDA) complex formation with bases like DBU, enabling photocatalyst-free dearomatization . In contrast:
Biological Activity
1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone is a compound characterized by a biphenyl structure with a methylsulfanyl group and an ethanone functional group. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C15H14OS
- Molecular Weight : 246.34 g/mol
- Structural Features :
- Biphenyl core structure
- Methylsulfanyl group enhances solubility and reactivity
- Ethanone functional group contributes to its chemical versatility
Anticancer Properties
Research indicates that 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Comparison with Colchicine (IC50 µM) |
|---|---|---|
| HepG-2 | 6.11 | 9.32 |
| HCT-116 | 3.25 | 7.40 |
| MCF-7 | 4.83 | 10.41 |
The compound demonstrated lower IC50 values compared to colchicine, indicating superior cytotoxicity against these cancer cell lines .
The mechanism of action is believed to involve the interaction of the methylsulfanyl group with molecular targets such as enzymes or receptors, modulating their activity through hydrogen bonding. This interaction is critical for its therapeutic efficacy .
Anti-inflammatory Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The methylsulfanyl group is thought to enhance binding affinity towards inflammatory mediators, although further research is required to elucidate the exact mechanisms involved .
Synthesis and Applications
The synthesis of 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone typically involves:
- Formation of Biphenyl Structure : Achieved through a Suzuki coupling reaction.
- Introduction of Methylsulfanyl Group : Via nucleophilic substitution.
- Formation of Ethanone Group : Through Friedel-Crafts acylation using acetyl chloride.
These methods allow for the development of more complex molecules, making this compound valuable in both biological research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
